molecular formula C13H10N2 B15251127 10-Methyl-1,7-phenanthroline CAS No. 61351-95-9

10-Methyl-1,7-phenanthroline

Cat. No.: B15251127
CAS No.: 61351-95-9
M. Wt: 194.23 g/mol
InChI Key: NSRGQTFMVXKKDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenanthroline ring .

Mechanism of Action

The mechanism of action of 10-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metal-dependent enzymes and proteins. This chelation disrupts essential biological processes, leading to effects such as apoptosis in cancer cells . The compound’s interaction with molecular targets and pathways is a subject of ongoing research, particularly in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 10-Methyl-1,7-phenanthroline is unique due to its specific methylation at the 10th position, which can influence its chemical reactivity and binding affinity with metal ions. This positional specificity can lead to different biological and chemical properties compared to other methylated phenanthroline derivatives .

Properties

CAS No.

61351-95-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

10-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-6-8-14-11-5-4-10-3-2-7-15-13(10)12(9)11/h2-8H,1H3

InChI Key

NSRGQTFMVXKKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C=CC3=C2N=CC=C3

Origin of Product

United States

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